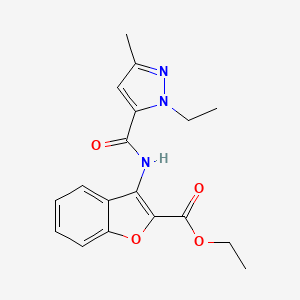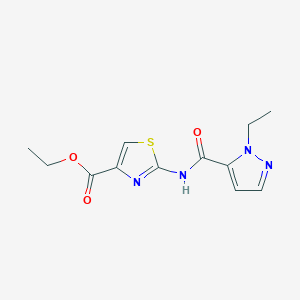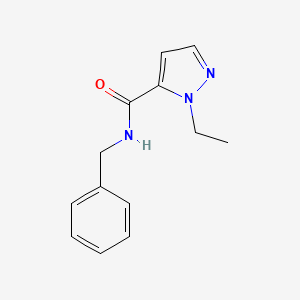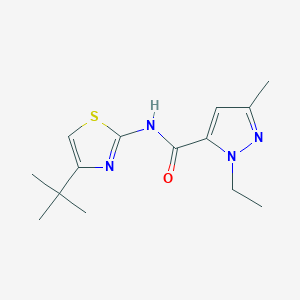
ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is an organic compound belonging to the family of pyrazole-based compounds. It is a colorless, crystalline solid with a molecular weight of 324.36 g/mol. It is a highly versatile compound with a wide range of applications in various scientific fields.
Aplicaciones Científicas De Investigación
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is widely used in various scientific fields such as drug discovery, medicinal chemistry, and biochemistry. It is used as a starting material in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2) and inhibitors of the enzyme tyrosinase. It is also used as a starting material for the synthesis of various therapeutic agents, such as anti-inflammatory agents, anticonvulsants, and hypnotics.
Mecanismo De Acción
The mechanism of action of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It is also believed to act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It is also believed to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, it has been shown to possess anti-inflammatory, anticonvulsant, and hypnotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. Additionally, it is a highly versatile compound with a wide range of applications in various scientific fields.
However, there are some limitations to using ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in laboratory experiments. It is a colorless, crystalline solid, which can make it difficult to measure accurately. Additionally, it is a highly reactive compound, which can make it difficult to store and handle.
Direcciones Futuras
The future directions for ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate research include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential uses of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in the development of new drugs and therapies. Finally, further research is needed to explore the potential applications of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in the field of biotechnology.
Métodos De Síntesis
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate can be synthesized in two steps. First, ethyl 3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is synthesized from ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate in a two-step process using anhydrous sodium acetate and acetic acid. Second, ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is synthesized from ethyl 3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate by a one-step reaction using anhydrous sodium acetate and acetic acid.
Propiedades
IUPAC Name |
ethyl 3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-21-13(10-11(3)20-21)17(22)19-15-12-8-6-7-9-14(12)25-16(15)18(23)24-5-2/h6-10H,4-5H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDPFKEMHPATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6537122.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)


![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)